molecular formula C13H24N2O B2863923 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 173973-33-6

3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B2863923
CAS No.: 173973-33-6
M. Wt: 224.348
InChI Key: YGTKXITWJVCHQV-TXEJJXNPSA-N
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Preparation Methods

The synthesis of 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a suitable diamine with a ketone precursor. The reaction conditions often include the use of a strong base to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Properties

IUPAC Name

3,7-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-9(2)14-5-11-7-15(10(3)4)8-12(6-14)13(11)16/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTKXITWJVCHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CN(CC(C1)C2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask was equipped with a magnetic stirrer, a heating mantle, an addition funnel a condensor with N2 inlet and a glass stopper. A mixture of isopropylamine (8.87 g, 150.0 mmol) HCl (37%, 7.39 g, 75.0 mmol), glacial acetic acid (9.01 g, 150.0 mmol) and parformaldehyde (9.46 g, 315.0 mmol) in deoxygenated (N2 bubbled in for 2 h) methanol (125 ml) was stirred at reflux for 15 min under N2. A solution of N-isopropyl-4-piperidinone (101, 21.18 g, 150.0 mmol) and glacial acetic acid (9.01 g, 150.0 mmol) was added dropwise over a period of 1.5 h, which was followed by a period of boiling for an additional 23 h. After the initial 10 h of heating, paraformaldehyde (9.46 g, 315.0 mmol) was added in one portion to the mixture. Concentration of the solution (after 23 h) gave an orange oil which was redissolved in H2O (150 ml), and extracts (ether, 2×100 ml) thereof were discarded. The aqueous layer was chilled (5° C.) in an ice bath and made basic (pH~12) with NaOH pellets. Extraction (H2CCl2, 3×75 ml) gave a solution which was dried (Na2SO4), filtered, and concentrated to give a viscous, reddish-orange oil. Distillation of the oil under reduced pressure (110°-120° C./10-5 mm Hg) gave 22.53 g (67.3% of a light yellow oil 47. IR (film) 2975, 2910, 2830 (C-H), 1735 (C=O) cm-1. 1H NMR (DCCl3) δ1.02 (d, 12 H, CH3 isopropyl), 2.58 [m, 2 H, H(1,5)], 2.87 [m, 6 H, H(2,4,6,8)ax, C-H isopropyl], 3.04 [dd, 4 H, H(2,4,6,8)eq ]; 13C NMR (DCCl3) ppm 17.9, 18.2 (CH 3, isopropyl), 46.82 C(1.5), 53.17 (C-H isopropyl), 53.27, 53.36 C(2,4,6,8), 215 C(9). Anal. Calcd for C13H24N2O: C, 69.59; H, 10.78; N, 12.49. Found: C, 69.39; H, 10.61; N, 12.21.
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
21.18 g
Type
reactant
Reaction Step Two
Quantity
9.01 g
Type
reactant
Reaction Step Two
Quantity
9.46 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
67.3%

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